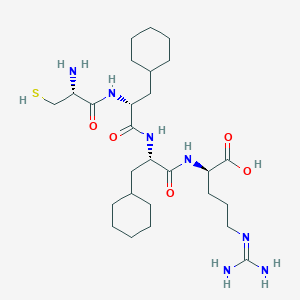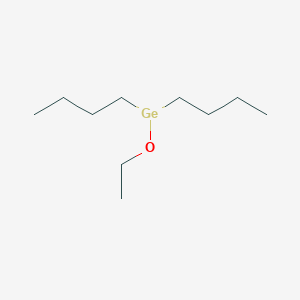
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is a chemical compound known for its unique structure and properties. It belongs to the class of triphenylene derivatives, which are known for their discotic liquid crystalline properties. This compound is characterized by the presence of three undecyloxy groups and three hydroxyl groups attached to a triphenylene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol typically involves the alkylation of triphenylene derivatives. One common method involves the reaction of triphenylene-2,6,10-triol with undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The undecyloxy groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of triphenylene-2,6,10-trione.
Reduction: Formation of triphenylene-2,6,10-triol.
Substitution: Formation of various substituted triphenylene derivatives.
科学的研究の応用
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of liquid crystalline materials and organic semiconductors.
作用機序
The mechanism of action of 3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the triphenylene core can engage in π-π stacking interactions, which are crucial for its liquid crystalline properties.
類似化合物との比較
Similar Compounds
- 3,7,11-Trioctoxytriphenylene-2,6,10-triol
- 3,7,11-Tris(hexyloxy)triphenylene-2,6,10-triol
- 3,7,11-Tris(pentyloxy)triphenylene-2,6,10-triol
Uniqueness
3,7,11-Tris(undecyloxy)triphenylene-2,6,10-triol is unique due to its longer alkyl chains, which enhance its solubility and liquid crystalline properties compared to its shorter-chain analogs. This makes it particularly useful in the development of advanced materials with specific electronic and optical properties.
特性
CAS番号 |
921938-35-4 |
|---|---|
分子式 |
C51H78O6 |
分子量 |
787.2 g/mol |
IUPAC名 |
3,7,11-tri(undecoxy)triphenylene-2,6,10-triol |
InChI |
InChI=1S/C51H78O6/c1-4-7-10-13-16-19-22-25-28-31-55-49-37-43-40(34-46(49)52)44-38-50(56-32-29-26-23-20-17-14-11-8-5-2)48(54)36-42(44)45-39-51(47(53)35-41(43)45)57-33-30-27-24-21-18-15-12-9-6-3/h34-39,52-54H,4-33H2,1-3H3 |
InChIキー |
UZWKWZXKIHAPTO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)O)OCCCCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)

![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)


![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)



![4-(Methanesulfonyl)-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14191206.png)
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-phenyl-5H-pyrido[4,3-b]indole)](/img/structure/B14191215.png)
